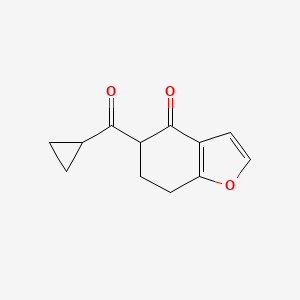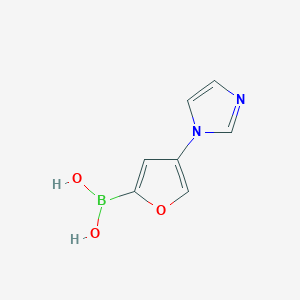
(4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with a molecular formula of C7H7BN2O3 and a molecular weight of 177.95 g/mol . This compound features both imidazole and furan rings, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of (4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole and furan rings.
Substitution: The boronic acid group can participate in substitution reactions, often forming new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, various oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different imidazole derivatives, while substitution reactions can produce a variety of boronic acid esters.
Scientific Research Applications
(4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of (4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-(1H-Imidazol-1-yl)furan-2-yl)methanol
- (4-(1H-Imidazol-1-yl)furan-2-yl)amine
- (4-(1H-Imidazol-1-yl)furan-2-yl)carboxylic acid
Uniqueness
(4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid stands out due to its unique combination of imidazole and furan rings along with the boronic acid group. This combination provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound in multiple research fields .
Properties
Molecular Formula |
C7H7BN2O3 |
|---|---|
Molecular Weight |
177.96 g/mol |
IUPAC Name |
(4-imidazol-1-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c11-8(12)7-3-6(4-13-7)10-2-1-9-5-10/h1-5,11-12H |
InChI Key |
VUVIZTHFHWWZEF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)N2C=CN=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
![2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid](/img/structure/B13334759.png)
![7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B13334763.png)
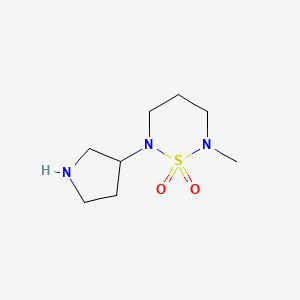
![[1,1'-Bi(cyclopropan)]-1-ylmethanamine](/img/structure/B13334775.png)
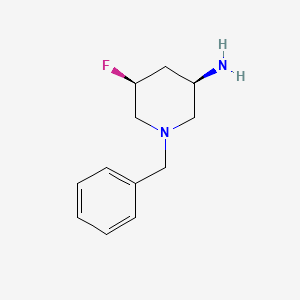
![(2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13334794.png)
![4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde](/img/structure/B13334802.png)
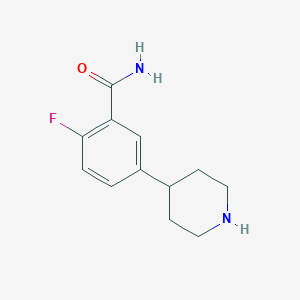
![4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13334807.png)
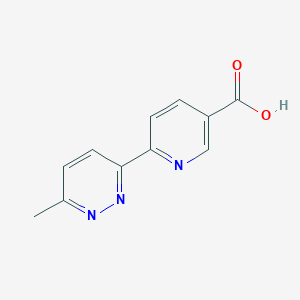

![1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334837.png)
